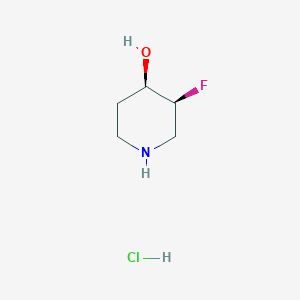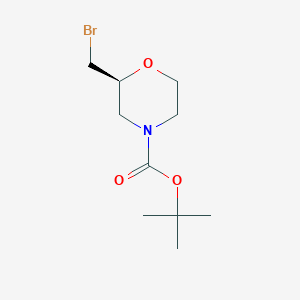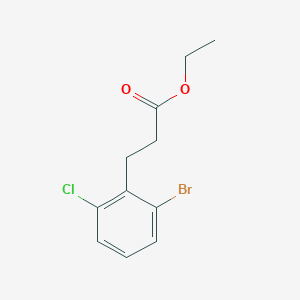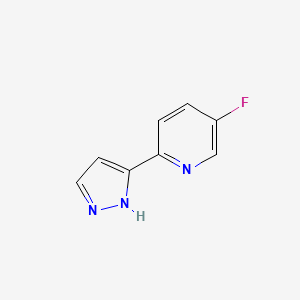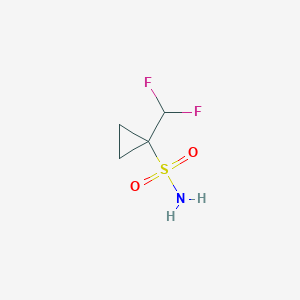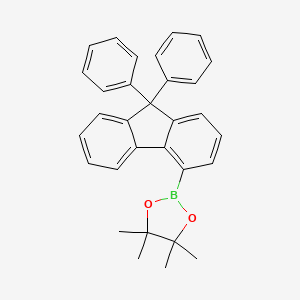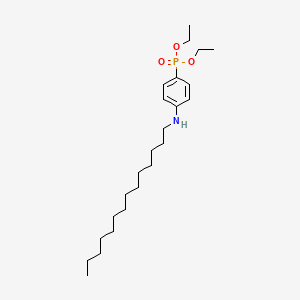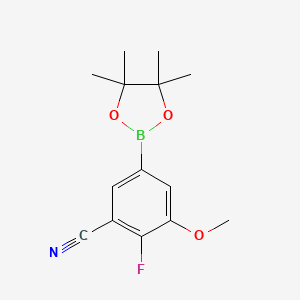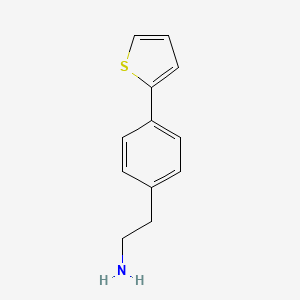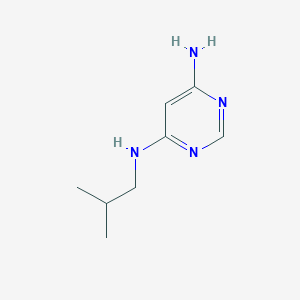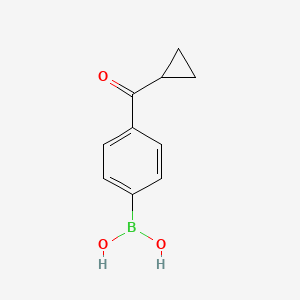
(4-(Cyclopropanecarbonyl)phenyl)boronic acid
Descripción general
Descripción
“(4-(Cyclopropanecarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BO3 and a molecular weight of 190.01 g/mol. It is offered by several scientific research suppliers .
Chemical Reactions Analysis
Boronic acid-based compounds like “(4-(Cyclopropanecarbonyl)phenyl)boronic acid” are known to participate in cis-diol conjugation, a well-studied reaction . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Cyclopropanecarbonyl)phenyl)boronic acid” such as density, boiling point, and melting point are not specified in the search results .
Aplicaciones Científicas De Investigación
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBA) like (4-(Cyclopropanecarbonyl)phenyl)boronic acid are crucial in optical modulation and saccharide recognition. Their aromatic ring allows the anchoring of hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This property is leveraged to create systems that can quench near-infrared fluorescence in response to saccharide binding, demonstrating their potential in saccharide recognition and optical property modulation (Mu et al., 2012).
Organic Synthesis and Medicinal Chemistry
Boronic acids are vital in organic synthesis and medicinal chemistry. They serve as intermediates in synthesis and are key motifs in medicines. The ability to use electrochemistry to convert carboxylic acids to boronic acids, as demonstrated in research, highlights the broad scope and economic efficiency of this transformation, underscoring its relevance in the synthesis of complex molecules and natural products (Barton et al., 2021).
Catalysis and Organic Reactions
Boronic acids exhibit versatility as catalysts in various organic reactions. They are known for their inherent catalytic properties and have been explored for reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic capability opens pathways to densely functionalized cyclohexanes, showcasing the potential of boronic acids in enhancing reaction specificity and efficiency (Hashimoto et al., 2015).
Material Science and Luminescence
In material science, aryl boronic acids like (4-(Cyclopropanecarbonyl)phenyl)boronic acid are employed for their optical properties. Cyclic-esterification of these acids with appropriate dihydric alcohols can lead to the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This indicates their potential in developing materials with unique optical properties (Zhang et al., 2018).
Direcciones Futuras
The search results do not provide specific information about the future directions of research or applications for "(4-(Cyclopropanecarbonyl)phenyl)boronic acid" .
Relevant Papers
Unfortunately, the search results do not provide any specific papers related to "(4-(Cyclopropanecarbonyl)phenyl)boronic acid" .
Propiedades
IUPAC Name |
[4-(cyclopropanecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROHRLGTDEXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681886 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropanecarbonyl)phenyl)boronic acid | |
CAS RN |
959861-28-0 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)

